molecular formula C12H8ClFN2O B3335021 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide CAS No. 1019323-09-1

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide

Cat. No.: B3335021
CAS No.: 1019323-09-1
M. Wt: 250.65 g/mol
InChI Key: YHUIUUQXHGOUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorophenyl group at the N-position, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Amidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine, such as 3-fluoroaniline, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Electrophilic Substitution: Nitro or sulfonyl derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can serve as a scaffold for the development of pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be employed as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylpyridine-4-carboxamide: Lacks the fluorine substitution, which may affect its binding properties and biological activity.

    2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide: The fluorine atom is positioned differently, potentially altering its electronic and steric effects.

    2-Chloro-N-(3-chlorophenyl)pyridine-4-carboxamide: Substitution with chlorine instead of fluorine, which may influence its reactivity and interactions.

Uniqueness

2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUIUUQXHGOUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.